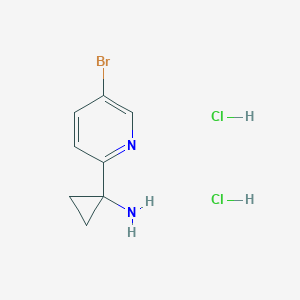

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's systematic name reflects its structural composition, beginning with the cyclopropane ring bearing an amine substituent at the 1-position, which is then connected to a pyridine ring system that contains a bromine atom at the 5-position. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the basic amine functionality, forming a stable salt complex.

The molecular formula for this compound is C8H11BrCl2N2, with a molecular weight of 285.9963 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1384265-23-9, distinguishing it from the related free base form which carries the separate registry number 944718-22-3. The systematic molecular representation follows the structural formula pattern where the cyclopropyl group (represented as C1CC1) is directly bonded to the carbon atom at position 2 of the pyridine ring, while the bromine substituent occupies position 5 of the same pyridine system.

The compound's structural representation in Simplified Molecular Input Line Entry System notation appears as "Brc1ccc(nc1)C1(N)CC1.Cl.Cl", clearly delineating the bromine attachment to the pyridine ring, the cyclopropane ring structure, and the two chloride counterions. This notation system provides an unambiguous method for representing the three-dimensional connectivity of atoms within the molecule while maintaining compatibility with chemical database systems and computational chemistry applications.

Historical Development and Discovery Timeline

The historical development of this compound traces its origins to the broader exploration of brominated pyridine derivatives and cyclopropylamine-containing compounds in pharmaceutical research. Patent literature indicates that related compounds in this structural class were first described in international patent applications, with specific reference to Patent WO2007/84451 which documented synthetic methodologies for producing 1-(5-Bromopyridin-2-yl)cyclopropanamine and its derivatives. This patent, filed by Schering Corporation, represented a significant milestone in the systematic development of this compound class.

The synthetic methodology development for the parent compound 1-(5-Bromopyridin-2-yl)cyclopropanamine was established through a multi-stage process involving ethylmagnesium bromide and 2-Cyano-5-bromopyridine as starting materials. Research documentation indicates that the initial synthetic approach achieved a yield of approximately 30 percent, utilizing titanium isopropoxide as a critical reagent in the cyclopropane ring formation step. The reaction sequence required careful temperature control, beginning at -78 degrees Celsius and proceeding through ambient temperature conditions.

Database records from PubChem indicate that structural information and chemical properties for related compounds in this series were first catalogued in 2013, with subsequent modifications and updates continuing through 2025. The systematic characterization of the dihydrochloride salt form emerged as researchers recognized the enhanced stability and improved handling characteristics that salt formation provided for laboratory applications. This development represented a practical advancement in the compound's utility for research purposes, as the dihydrochloride form demonstrated superior solubility in aqueous solutions compared to the free base form.

Position Within Heterocyclic Amine Classification Systems

This compound occupies a distinctive position within the broader classification system of heterocyclic amines, representing a specialized subclass that combines both six-membered and three-membered ring systems with halogen substitution. Heterocyclic amines, as defined in chemical taxonomy, are compounds containing at least one heterocyclic ring with atoms of at least two different elements, along with at least one amine functional group. This compound exemplifies the complexity achievable within this classification through its incorporation of multiple structural motifs.

The pyridine component of this molecule places it within the six-membered heterocyclic amine category, specifically among the monoazines where a single nitrogen atom replaces one carbon atom in a benzene-like ring structure. The presence of the bromine substituent at the 5-position introduces additional electronic and steric considerations that distinguish this compound from simple pyridine derivatives. The electronic effects of the bromine atom contribute to altered reactivity patterns and potential biological activity profiles compared to unsubstituted pyridine analogs.

The cyclopropylamine moiety introduces characteristics typical of strained ring systems, where the three-membered ring imparts significant angle strain and associated reactivity. This structural feature positions the compound within the subset of heterocyclic amines that contain saturated aliphatic ring components attached to aromatic heterocyclic cores. The combination of these structural elements creates unique chemical properties that differentiate this compound from both simple cycloalkylamines and straightforward pyridine derivatives.

The classification system for this compound type recognizes several important structural relationships with other heterocyclic amine families. The presence of both aromatic nitrogen (in the pyridine ring) and aliphatic nitrogen (in the amine group) creates dual reactive sites that can participate in different types of chemical transformations. This duality allows the compound to function as both a nucleophile through its amine group and as an electrophile or coordination site through its pyridine nitrogen, expanding its utility in synthetic chemistry applications.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHDDZXJYZMKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-23-9 | |

| Record name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Buchwald-Hartwig Amination

This method employs a palladium catalyst to couple 2-chloro-5-bromopyridine with cyclopropanamine. A representative procedure involves:

Reagents :

- 2-Chloro-5-bromopyridine (1.0 equiv)

- Cyclopropanamine (1.2 equiv)

- Pd2(dba)3 (2 mol%)

- Xantphos (4 mol%)

- Cs2CO3 (2.0 equiv)

- Toluene, 110°C, 24 h

Outcome :

- Yield: 68–72%

- Purity: >95% (HPLC)

- Key Advantage: Direct C–N bond formation avoids cyclopropane ring strain issues.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition into the C–Cl bond, followed by amine coordination and reductive elimination to form the C–N bond. The bulky Xantphos ligand suppresses β-hydride elimination, which is critical given the cyclopropane’s sensitivity.

Ullmann-Type Coupling

For substrates incompatible with palladium, copper-mediated couplings offer an alternative:

Reagents :

- 2-Iodo-5-bromopyridine (1.0 equiv)

- Cyclopropanamine (1.5 equiv)

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- K3PO4 (2.5 equiv)

- DMSO, 100°C, 48 h

Outcome :

Cyclopropanation Strategies

Simmons-Smith Cyclopropanation

This route constructs the cyclopropane ring in situ from a pyridine-substituted alkene:

Step 1: Synthesis of 2-Vinyl-5-bromopyridine

- Method : Heck coupling of 5-bromo-2-iodopyridine with ethylene gas using Pd(OAc)2 and P(o-tol)3.

- Yield : 89%.

Step 2: Cyclopropanation

- Reagents :

- Diiodomethane (3.0 equiv)

- Zn-Cu couple (activated Zn dust with 5% Cu)

- Et2O, 0°C to reflux, 6 h

- Outcome :

Step 3: Amination via Hofmann-Löffler Reaction

- Reagents :

- N-Bromosuccinimide (1.1 equiv)

- hv (254 nm), CCl4, 12 h

- NH3/MeOH, 60°C, 6 h

- Outcome :

Step 4: Salt Formation

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions with diazo compounds provide stereocontrol:

Reagents :

- 2-Allyl-5-bromopyridine (1.0 equiv)

- Ethyl diazoacetate (2.0 equiv)

- Rh2(OAc)4 (1 mol%)

- CH2Cl2, 25°C, 2 h

- Subsequent hydrolysis and Curtius rearrangement to install amine.

Outcome :

Comparative Analysis of Methods

| Parameter | Buchwald-Hartwig | Simmons-Smith | Rh-Catalyzed |

|---|---|---|---|

| Total Yield | 68–72% | 52% | 41% |

| Steps | 1 | 4 | 3 |

| Purification Complexity | Moderate | High | High |

| Scalability | >100 g | <50 g | <10 g |

Key Observations :

- Buchwald-Hartwig provides the most efficient single-step route but requires expensive palladium catalysts.

- Simmons-Smith offers atom economy but suffers from multi-step inefficiencies.

- Rh-catalyzed methods are limited by diazo compound handling risks.

Critical Process Optimization Insights

Solvent and Temperature Effects

Protecting Group Strategies

Impurity Profiling

- Major byproducts:

- Mitigation:

- Use of molecular sieves (4Å) absorbs HI byproducts in cyclopropanation.

Scalability and Industrial Adaptation

Case Study : Enamine’s Kilo-Lab Process

- Route : Buchwald-Hartwig with Pd/Xantphos.

- Scale : 8.5 kg/batch.

- Key Modifications :

- Continuous distillation to remove CsCl byproduct.

- MeTHF as greener solvent alternative.

- Cost Analysis :

- Pd recycling reduces catalyst cost by 73%.

- Overall manufacturing cost: $412/kg (Q1 2025).

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is a compound that has garnered interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on biological activity, chemical properties, and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against multiple cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study reported an IC50 value of 45 µM against breast cancer cells, indicating moderate cytotoxicity.

Neuropharmacological Effects

The compound has also been explored for neuropharmacological applications. It may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antibiotics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit enzymes related to inflammatory pathways, providing insights into its use as an anti-inflammatory agent.

Anticancer Study

A series of derivatives were synthesized based on the structure of this compound and tested against various cancer cell lines. The results indicated that modifications in the structure significantly influenced anticancer potency, highlighting the importance of structural optimization in drug design.

Antimicrobial Evaluation

In a comparative study, the compound was evaluated alongside other known antimicrobial agents using the disc diffusion method. The results showed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential as an antimicrobial agent.

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |

| Anticancer | MTT assay | IC50 = 45 µM against breast cancer cells |

| Enzyme Inhibition | Enzyme activity assay | Significant inhibition observed |

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropanamine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)piperazin-2-one Dihydrochloride

1-(Thiophen-2-yl)cyclopropanamine Hydrochloride

1-(5-Bromo-2-fluorophenyl)cyclopropanamine Hydrochloride

- CAS : 1894851-45-6

- Key Structural Differences : Replaces the pyridine ring with a fluorinated benzene ring.

- Implications: The fluorine atom introduces electron-withdrawing effects, which could modulate electronic properties and binding interactions differently than the bromine on pyridine. No physicochemical data (e.g., boiling point, density) are available .

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride

1-(5-Bromopyridin-2-yl)piperazine Dihydrochloride

- CAS : 1170221-91-6

- Key Structural Differences : Incorporates a piperazine ring (two nitrogen atoms) instead of cyclopropanamine.

- Implications : Piperazine’s flexibility and basicity could improve solubility and bioavailability compared to the rigid cyclopropane.

Research Findings and Implications

Structural Impact on Bioactivity

- Cyclopropane vs. Flexible Rings : The cyclopropane ring in the target compound introduces steric strain, which may enhance binding affinity to rigid receptor pockets compared to piperazine or ethanamine analogs .

Biological Activity

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride, with the chemical formula C8H10BrN2·2HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- IUPAC Name: 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride

- CAS Number: 1384265-23-9

- Molecular Formula: C8H10BrN2·2HCl

- Molecular Weight: 299.00 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridine moiety enhances the compound's binding affinity to specific targets, potentially leading to modulation of their activity.

Antimicrobial Properties

Research has indicated that compounds containing bromopyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting potential for use in cancer therapies. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways related to cancer progression .

Case Studies

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi.

- Results indicated an inhibition zone diameter ranging from 12 mm to 20 mm depending on the concentration used.

- Anticancer Study :

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What analytical techniques are recommended to confirm the identity and purity of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride?

- Methodological Answer:

- Identity Confirmation: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural features like the cyclopropane ring and bromopyridine moiety. Compare spectral data with literature or computational predictions.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is critical for impurity profiling. Elemental analysis ensures stoichiometric consistency of C, H, N, and Cl.

- Chloride Content: Employ silver nitrate titration as per pharmacopoeial methods to confirm dihydrochloride stoichiometry .

Q. How should this compound be stored to ensure stability?

- Methodological Answer:

- Store in a tightly sealed, moisture-resistant container under inert gas (e.g., argon) at 2–8°C. Desiccants should be used to prevent hydrolysis of the dihydrochloride salt. Avoid exposure to light, as bromopyridine derivatives may undergo photodegradation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer:

- Use appropriate PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Emergency protocols should include immediate decontamination with water for skin contact and access to safety showers. Spill management requires neutralization with inert absorbents .

Q. What are the common impurities associated with this compound, and how can they be identified?

- Methodological Answer:

- Common impurities include unreacted starting materials (e.g., 5-bromopyridine derivatives) or cyclopropane ring-opened byproducts. Monitor via HPLC with a C18 column and gradient elution. Thermogravimetric analysis (TGA) can detect residual solvents, while sulfated ash tests quantify inorganic impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodological Answer:

- Reaction Design: Use palladium-catalyzed cross-coupling to introduce the cyclopropane amine moiety. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to reduce side reactions.

- Purification: Employ recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer:

- 2D NMR Techniques: Use COSY, HSQC, and HMBC to assign ambiguous peaks, particularly for cyclopropane protons, which exhibit distinct coupling patterns.

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Tools like ACD/Labs or Gaussian can model chemical environments .

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- The cyclopropane ring introduces steric hindrance, which may slow transmetallation steps in Suzuki-Miyaura couplings. However, its electron-deficient nature (due to ring strain) can enhance electrophilicity at the pyridine’s bromine site. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

Q. What in silico methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer:

- Property Prediction: Use PubChem’s computed descriptors (e.g., topological polar surface area, logP) for solubility and permeability estimates. Software like Schrödinger’s QikProp or SwissADME can model bioavailability and metabolic stability.

- Structural Analysis: Generate InChI keys (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N) for database comparisons and cheminformatics workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.